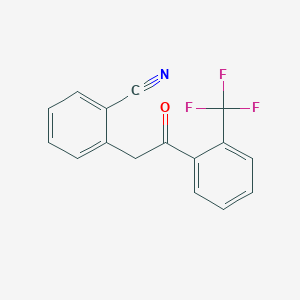

2-(2-Cyanophenyl)-2'-trifluoromethylacetophenone

Description

2-(2-Cyanophenyl)-2'-trifluoromethylacetophenone is a fluorinated acetophenone derivative characterized by a cyanophenyl group at the 2-position and a trifluoromethyl (-CF₃) group at the 2'-position of the acetophenone backbone. The compound’s structure suggests significant electron-withdrawing effects due to the -CF₃ and cyano (-CN) groups, which likely enhance its stability and influence reactivity in synthetic applications .

Properties

IUPAC Name |

2-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO/c17-16(18,19)14-8-4-3-7-13(14)15(21)9-11-5-1-2-6-12(11)10-20/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZDCVQWJXWBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642331 | |

| Record name | 2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-45-7 | |

| Record name | 2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanophenyl)-2’-trifluoromethylacetophenone typically involves the reaction of 2-cyanobenzaldehyde with trifluoromethylacetophenone under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanophenyl)-2’-trifluoromethylacetophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 2-(2-Carboxyphenyl)-2’-trifluoromethylacetophenone.

Reduction: 2-(2-Aminophenyl)-2’-trifluoromethylacetophenone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it useful in developing new compounds with desired properties. For instance, it can be utilized in the synthesis of pharmaceuticals and agrochemicals by participating in nucleophilic substitution reactions where the cyanophenyl group can be replaced by other nucleophiles under specific conditions.

Reactions and Mechanisms

The compound can undergo several types of reactions:

- Oxidation : Using agents like potassium permanganate or chromium trioxide to form carboxylic acids.

- Reduction : Reduction with lithium aluminum hydride converts the nitrile group to an amine.

- Substitution : It can react with nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

The major products formed from these reactions include:

- Oxidation: 2-(2-Carboxyphenyl)-2'-trifluoromethylacetophenone.

- Reduction: 2-(2-Aminophenyl)-2'-trifluoromethylacetophenone.

Biological Applications

Potential Anti-Cancer Properties

Research indicates that 2-(2-Cyanophenyl)-2'-trifluoromethylacetophenone may exhibit anti-cancer properties by inhibiting specific kinases involved in cancer cell proliferation. Studies have shown that compounds with similar structures can lead to significant reductions in tumor growth in vitro and in vivo models .

Mechanism of Action

The mechanism involves interaction with molecular targets, potentially altering cellular functions. This interaction may inhibit enzymes crucial for cancer cell survival, making it a candidate for further pharmacological studies.

Pharmaceutical Development

Lead Compound for New Drugs

The compound is being explored as a lead compound for developing new pharmaceuticals. Its unique trifluoromethyl group enhances stability and reactivity, which is beneficial for drug design. A notable case study includes its potential use in treating gastrointestinal disorders, where it acts as a reversible inhibitor of proton pumps, offering advantages over traditional proton pump inhibitors .

Industrial Applications

Advanced Material Production

In the industrial sector, this compound is utilized to produce advanced materials that require high thermal stability and resistance to chemical degradation. Its unique electronic properties due to the trifluoromethyl group make it suitable for applications in coatings and polymers .

Mechanism of Action

The mechanism of action of 2-(2-Cyanophenyl)-2’-trifluoromethylacetophenone in biological systems involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may act as an inhibitor of specific kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Halogens vs. Cyano Groups: The iodo-substituted analog () has a higher molecular weight (347.15 g/mol) and predicted boiling point (445.7°C) compared to the cyano-trifluoromethyl compound, reflecting iodine’s larger atomic mass and polarizability. Electron-Withdrawing Groups: The trifluoromethyl group (-CF₃) enhances thermal stability and oxidative resistance compared to methyl or halogen substituents (e.g., lists 2-methylacetophenone with a boiling point of 214°C, significantly lower than the iodo/cyano derivatives) .

Structural Diversity: Bromine and chlorine substituents () introduce distinct reactivity profiles.

Challenges in Availability:

- highlights that this compound is discontinued, suggesting synthesis difficulties (e.g., handling cyanide intermediates) or regulatory hurdles. This contrasts with 2'-(trifluoromethyl)acetophenone (), which remains commercially available .

Biological Activity

2-(2-Cyanophenyl)-2'-trifluoromethylacetophenone, a compound characterized by its unique trifluoromethyl and cyanophenyl groups, has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

This compound can be synthesized through various methods, typically involving the condensation of 2-cyanobenzaldehyde with trifluoromethylacetophenone. Common reaction conditions include the use of potassium carbonate in dimethylformamide (DMF) at elevated temperatures, which facilitates the formation of the desired product with high yields.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cancer cells. It is believed to inhibit certain kinases that play crucial roles in cancer cell proliferation and survival. This inhibition can lead to altered cellular functions, including apoptosis and cell cycle arrest .

Anticancer Effects

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that this compound can effectively inhibit the growth of leukemia, melanoma, and other types of cancer cells. The National Cancer Institute (NCI) has conducted screenings that demonstrate a broad spectrum of activity against multiple cancer types, with some compounds showing growth inhibition values (GI50) as low as 197 nM against colon cancer cells .

Data Table: Antiproliferative Activity of this compound

| Cancer Cell Line | GI50 (μM) | Notes |

|---|---|---|

| HCT-15 (Colon) | 0.197 | Highest activity recorded |

| MDA-MB-435 (Melanoma) | 0.278 | Significant cytotoxicity observed |

| OVCAR-8 (Ovarian) | Not specified | Selective growth inhibition noted |

| SNB-75 (CNS) | Not specified | Moderate inhibition |

Case Studies

- Case Study on Melanoma : A study found that this compound exhibited potent cytotoxic effects against melanoma cell lines, particularly MDA-MB-435. The mechanism involved caspase activation leading to apoptosis .

- Case Study on Colon Cancer : In another investigation, this compound demonstrated remarkable efficacy against HCT-15 colon cancer cells with a GI50 value significantly lower than many existing treatments. This suggests its potential as a lead compound for further drug development .

Comparative Analysis

When compared to similar compounds, such as 2-(2-Cyanophenyl)-N-phenylacetamide and 2-(2-Cyanophenyl)-2'-methylacetophenone, the presence of the trifluoromethyl group in this compound enhances its stability and reactivity, making it particularly valuable in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.